N'-benzylidenebutanohydrazide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24g/mol |
IUPAC Name |
N-[(Z)-benzylideneamino]butanamide |
InChI |
InChI=1S/C11H14N2O/c1-2-6-11(14)13-12-9-10-7-4-3-5-8-10/h3-5,7-9H,2,6H2,1H3,(H,13,14)/b12-9- |
InChI Key |
ZHUMVXDUGGICFL-XFXZXTDPSA-N |
SMILES |
CCCC(=O)NN=CC1=CC=CC=C1 |
Isomeric SMILES |
CCCC(=O)N/N=C\C1=CC=CC=C1 |
Canonical SMILES |
CCCC(=O)NN=CC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for N Benzylidenebutanohydrazide and Its Derivatives
Classical Condensation Approaches for Hydrazone Formation
The cornerstone of hydrazone synthesis lies in the condensation reaction between a hydrazine (B178648) derivative and a carbonyl compound. ictp.it This method has been a reliable and widely used approach for decades.
Traditional Synthesis of N'-benzylidenebutanohydrazide via Hydrazinolysis and Aldehyde Condensation
The conventional synthesis of this compound is a two-step process. The first step involves the hydrazinolysis of an appropriate ester, such as ethyl butyrate, with hydrazine hydrate. This reaction substitutes the alkoxy group of the ester with a hydrazinyl group (-NHNH₂) to form butanohydrazide.
In the second step, the newly formed butanohydrazide is condensed with benzaldehyde (B42025). This reaction typically occurs by refluxing an equimolar mixture of the butanohydrazide and benzaldehyde in a solvent like ethanol (B145695). ictp.it The addition of a catalytic amount of acid, such as glacial acetic acid, can accelerate the reaction. ictp.it The mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the C=N double bond characteristic of hydrazones. nih.gov
Variations in Aldehyde and Hydrazine Reactants for Structural Diversity
The structural framework of this compound can be extensively modified by varying the starting aldehyde and hydrazine components, leading to a wide array of derivatives. rsc.org This versatility allows for the fine-tuning of the compound's properties for various applications.
The use of substituted benzaldehydes, such as those with electron-donating or electron-withdrawing groups on the aromatic ring, results in derivatives with altered electronic and steric properties. For instance, reacting butanohydrazide with 4-chlorobenzaldehyde (B46862) or 3-methoxybenzaldehyde (B106831) yields the corresponding N'-(4-chlorobenzylidene)butanohydrazide or N'-(3-methoxybenzylidene)butanohydrazide. arabjchem.org Similarly, employing different acyl hydrazides in the reaction with benzaldehyde provides another avenue for structural diversification.
| Reactant 1 | Reactant 2 | Product |
| Butanohydrazide | Benzaldehyde | This compound |
| Butanohydrazide | 4-Chlorobenzaldehyde | N'-(4-chlorobenzylidene)butanohydrazide |
| Butanohydrazide | 3-Methoxybenzaldehyde | N'-(3-methoxybenzylidene)butanohydrazide |
| Isonicotinic acid hydrazide | 2,3-Dihydroxybenzaldehyde | N'-(2,3-dihydroxybenzylidene)isonicotinohydrazide |
| Nicotinic acid hydrazide | 2,4-Dihydroxybenzaldehyde | N'-(2,4-dihydroxybenzylidene)nicotinohydrazide |
Advanced Synthetic Techniques for this compound Scaffolds
In recent years, there has been a significant shift towards developing more efficient and environmentally friendly synthetic methods. These advanced techniques aim to reduce reaction times, increase yields, and minimize waste.
Green Chemistry Principles in Hydrazone Synthesis
Green chemistry principles are increasingly being applied to the synthesis of hydrazones to create more sustainable processes. iris-biotech.deresearchgate.net This includes the use of safer solvents, such as water or ethanol, and the development of catalytic systems that reduce the need for stoichiometric reagents. rsc.org For instance, performing the condensation reaction in water can be a greener alternative to traditional organic solvents. rsc.org The use of ultrasound has also been explored as a green chemistry approach for hydrazone synthesis. ekb.eg
Microwave-Assisted Synthesis Enhancements
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. rsc.org In the synthesis of this compound and its derivatives, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. arabjchem.orgresearchgate.net This rapid and uniform heating is particularly effective for condensation reactions. zenodo.org For example, the synthesis of various N'-benzylidene hydrazides has been successfully achieved in high yields (62-80%) within 8-10 minutes under microwave irradiation. researchgate.net
Table: Comparison of Conventional and Microwave-Assisted Synthesis of N'-benzylidene-2-propylquinoline-4-carbohydrazide Derivatives arabjchem.org
| Aldehyde Reactant | Method | Reaction Time | Yield |
| Benzaldehyde | Microwave | 1 min | 93% |
| 4-Chlorobenzaldehyde | Microwave | 1 min | 92% |
| 2-Nitrobenzaldehyde | Microwave | 2 min | 76% |
| 3-Methoxybenzaldehyde | Microwave | 3 min | 65% |
Solvent-Free Reaction Conditions and Catalytic Systems
Eliminating the use of volatile organic solvents is a key goal of green chemistry. zenodo.org Solvent-free, or neat, reaction conditions for hydrazone synthesis have been successfully developed. umich.edu These reactions are often facilitated by grinding the reactants together, sometimes with a solid support like basic alumina, or by using microwave irradiation. cem.com This approach not only reduces environmental impact but can also lead to improved reaction efficiency. zenodo.org
Various catalytic systems have also been employed to enhance the synthesis of hydrazones under solvent-free conditions. While the condensation can often proceed without a catalyst, the use of mild acid or base catalysts can further accelerate the reaction. The development of metal-free and solvent-free methods represents a significant advancement in the sustainable synthesis of these compounds. rsc.org
Multi-component Reactions for Efficient this compound Construction
Multi-component reactions (MCRs) represent a highly efficient strategy in synthetic organic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation. organic-chemistry.org This approach is characterized by high atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds, which is of significant interest in medicinal chemistry. tcichemicals.com For the synthesis of N'-acylhydrazones, such as this compound, several MCR strategies have been developed that offer advantages over traditional multi-step condensation methods.
A notable example is the Ugi four-component reaction (Ugi-4CR), which involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide product. wikipedia.orgnumberanalytics.com A variation of this reaction could be envisioned for the synthesis of this compound precursors or related structures. The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. Subsequent nucleophilic attack by the isocyanide, followed by an intramolecular Mumm rearrangement, yields the final product. wikipedia.org The versatility of the Ugi reaction allows for a wide range of substituents to be incorporated into the final molecule by simply varying the starting components. illinois.edu
Another powerful MCR approach is the palladium-catalyzed three-component coupling of aryl halides, isocyanides, and carboxylic acids. rsc.org This method allows for the synthesis of imides, which are structurally related to the amide bond in this compound. The key to this transformation is the controlled slow addition of the isocyanide in a biphasic system, which leads to the formation of an isoimide (B1223178) intermediate that subsequently rearranges to the stable imide. rsc.org This strategy highlights the utility of transition-metal catalysis in facilitating complex bond formations in a single step. While not a direct synthesis of this compound, such MCRs for acylhydrazone synthesis demonstrate the potential for developing a one-pot synthesis of the target molecule and its derivatives.
Below is a table representing a conceptual Ugi-type reaction for the generation of a related scaffold.
| Component 1 (Aldehyde) | Component 2 (Amine) | Component 3 (Carboxylic Acid) | Component 4 (Isocyanide) | Resulting Scaffold |
| Benzaldehyde | Ammonia | Butyric Acid | tert-Butyl isocyanide | α-Amidoamide |
| 4-Chlorobenzaldehyde | Methylamine | Butyric Acid | Cyclohexyl isocyanide | α-Amidoamide |
| 4-Methoxybenzaldehyde | Aniline | Butyric Acid | Benzyl (B1604629) isocyanide | α-Amidoamide |
This table illustrates the components of a conceptual Ugi four-component reaction that could be adapted for the synthesis of complex structures related to this compound.
Strategies for Derivatization and Scaffold Functionalization
Tailoring Substituent Effects on the Butanohydrazide Moiety
The butanohydrazide moiety of this compound offers several sites for chemical modification to modulate the physicochemical and pharmacological properties of the molecule. While direct studies on the butanohydrazide portion of this specific compound are limited, general principles of medicinal chemistry and related literature on acylhydrazones allow for predictions of substituent effects.
Modifications can be introduced at the nitrogen atoms or on the butyryl chain. For instance, methylation of the amide nitrogen (the nitrogen adjacent to the carbonyl group) could influence the molecule's conformation and hydrogen bonding capacity. In a study on hydrazone-N-acylhydrazones, N-methylation was found to reduce anti-inflammatory activity, suggesting that the N-H group may be crucial for biological interactions. nih.gov Altering the length or branching of the butyryl alkyl chain can impact lipophilicity, which in turn affects solubility, membrane permeability, and pharmacokinetic properties. Introducing polar functional groups, such as hydroxyl or amino groups, onto the alkyl chain could increase water solubility.
Furthermore, the acylhydrazone functional group itself (–CO–NH–N=) is a key pharmacophore in many biologically active compounds due to its hydrogen bonding capabilities and specific stereoelectronic properties. researchgate.net The conformation around the amide (C-N) bond, which can exist as syn or anti conformers, can be influenced by substituents, thereby affecting how the molecule presents its binding motifs to a biological target. beilstein-journals.org
| Modification Site | Type of Substituent | Potential Effect |
| Amide Nitrogen (-NH-) | Alkylation (e.g., -CH₃) | Altered H-bonding, potential decrease in activity |
| Butyryl Chain (-C₃H₇) | Increased chain length/branching | Increased lipophilicity |
| Butyryl Chain (-C₃H₇) | Introduction of polar groups (e.g., -OH) | Increased hydrophilicity |
This table outlines potential modifications to the butanohydrazide moiety and their predicted effects on the molecule's properties, based on general principles of medicinal chemistry.
Modifications on the Benzylidene Component
The benzylidene portion of this compound is a common target for derivatization, as the electronic and steric properties of substituents on the phenyl ring can profoundly influence the molecule's activity, conformation, and metabolic stability. The synthesis of such derivatives is typically straightforward, involving the condensation of butanohydrazide with a variety of substituted benzaldehydes.
The nature of the substituent on the aromatic ring can have a significant impact. A comparative study on two 3,4,5-trimethoxybenzoylhydrazones with either a methyl (electron-donating) or a nitro (electron-withdrawing) group on the salicylaldehyde-derived ring demonstrated a marked difference in their chemical properties. beilstein-journals.org The electron-withdrawing nitro group increased the acidity of a neighboring phenolic group and made the hydrazone more susceptible to hydrolysis. beilstein-journals.org Such electronic effects can alter the pKa of the molecule and its interaction with biological targets.
The following table presents data from a study on a series of N-acylhydrazone derivatives, illustrating how different substituents on the benzylidene ring affect biological activity.
| Substituent (R) on Benzylidene Ring | Position | Observed Activity (Example: IC₅₀ in µM) | Reference |
| -H | - | 15.2 | nih.gov |
| 4-OH | para | 8.5 | nih.gov |
| 4-Cl | para | 10.1 | nih.gov |
| 4-NO₂ | para | 9.7 | nih.gov |
| 2-OH | ortho | 25.4 | nih.gov |
| 2-Cl | ortho | 18.9 | nih.gov |
This table provides representative data on how different substituents on the phenyl ring of an acylhydrazone scaffold can modulate biological activity. The IC₅₀ values are illustrative examples based on findings from related compound series.
Synthesis of Heterocyclic Ring-Fused this compound Analogs
Fusing a heterocyclic ring system to the this compound scaffold is a common strategy in medicinal chemistry to create more rigid, conformationally constrained analogs with potentially novel biological activities. Acylhydrazones are versatile precursors for the synthesis of a wide variety of nitrogen-containing heterocycles.
One common approach involves the cyclocondensation of acylhydrazones with suitable reagents to form five- or six-membered rings. For instance, acylhydrazones can be used to synthesize pyrazole (B372694) derivatives. The reaction of an acylhydrazone with a compound containing a leaving group and an activated multiple bond can lead to the formation of a pyrazole ring. nih.govmdpi.com Specifically, pyrazolo[3,4-d]pyridazine derivatives have been synthesized from the reaction of pyrazole-3-carboxylic acid hydrazides with various reagents. mdpi.com
Another example is the synthesis of pyrrolo[3,4-d]pyridazinone derivatives. In one study, a hydrazide was reacted with various aromatic aldehydes to form N-acylhydrazones, which are key intermediates. nih.gov These structures can then undergo further intramolecular cyclization reactions to yield the fused heterocyclic system. The synthesis often involves simple refluxing in a suitable solvent like ethanol, sometimes with an acid catalyst. nih.gov The choice of the starting acylhydrazone and the cyclizing agent determines the nature of the resulting fused heterocycle. Such synthetic routes provide access to a diverse range of complex molecules, including pyrazolo[3,4-b]pyridines and other fused systems, from readily available acylhydrazone precursors.
Advanced Spectroscopic and Diffraction Based Characterization in N Benzylidenebutanohydrazide Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is a cornerstone technique for the detailed structural determination of N'-benzylidenebutanohydrazide in solution. By analyzing the magnetic properties of atomic nuclei, researchers can piece together the molecular framework and understand its dynamic behavior. copernicus.org
Proton NMR (¹H NMR) for Hydrazone Stereochemistry and Conformational Analysis
¹H NMR spectroscopy is instrumental in defining the stereochemistry and conformational preferences of this compound. The chemical shifts (δ) of the protons provide a detailed map of their electronic environments. For instance, the proton of the imine group (N=CH) typically resonates in the downfield region, often between δ 7.95 and 8.50 ppm, due to the deshielding effect of the double bond. mdpi.com Similarly, the amide proton (NH) signal is usually observed further downfield, between δ 11.40 and 12.20 ppm, a position influenced by hydrogen bonding and the electronegativity of the adjacent nitrogen and carbonyl groups. mdpi.com
The presence of rotamers or different conformations in solution can be detected by the duplication of signals in the ¹H NMR spectrum. mdpi.comsemanticscholar.org This phenomenon arises when the rotation around single bonds, such as the amide C-N bond, is slow on the NMR timescale, leading to distinct signals for each conformer. copernicus.orgsemanticscholar.org Variable-temperature NMR studies can be employed to investigate these dynamic processes, as changes in temperature can alter the rate of conformational exchange, leading to broadening or coalescence of the duplicated signals. unibas.it
The coupling constants (J-values) between adjacent protons, which manifest as splitting patterns in the spectrum, are crucial for confirming the connectivity of the proton network and can provide information about the dihedral angles between protons, further aiding in conformational analysis. organicchemistrydata.org
| Proton | Typical Chemical Shift (δ, ppm) | Key Observations |
|---|---|---|
| NH | 11.40 - 12.20 | Downfield shift indicative of amide proton; can be broadened by hydrogen bonding. mdpi.com |
| N=CH | 7.95 - 8.50 | Deshielded due to imine double bond. mdpi.com |
| Aromatic (C₆H₅) | ~7.20 - 7.80 | Complex multiplet pattern depending on substitution. |
| α-CH₂ (to C=O) | ~2.30 | Adjacent to the electron-withdrawing carbonyl group. |
| β-CH₂ | ~1.70 | Multiplet, less deshielded than α-CH₂. |
| γ-CH₃ | ~0.95 | Typical upfield signal for a terminal methyl group. |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Assignment
Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides a detailed picture of the carbon framework of this compound. The chemical shifts of the carbon atoms are spread over a much wider range than proton shifts (typically 0-220 ppm), which often allows for the resolution of every unique carbon atom in the molecule. oregonstate.edulibretexts.org
Key diagnostic signals in the ¹³C NMR spectrum include the carbonyl carbon (C=O), which is highly deshielded and appears in the range of δ 164-169 ppm. mdpi.com The imine carbon (C=N) also resonates at a downfield position, typically between δ 146 and 149 ppm. mdpi.com The carbons of the benzylidene aromatic ring appear in the characteristic aromatic region of δ 125-135 ppm, while the aliphatic carbons of the butanoyl chain are found in the upfield region. oregonstate.edu Specifically, the methylene (B1212753) carbon adjacent to the carbonyl group (-CH₂-C=O) is observed around δ 35-40 ppm, and the terminal methyl carbon (-CH₃) resonates at approximately δ 13-14 ppm.
Similar to ¹H NMR, the presence of conformers can lead to the duplication of signals in the ¹³C NMR spectrum, providing further evidence for restricted rotation around the amide bond. mdpi.com
| Carbon | Typical Chemical Shift (δ, ppm) | Key Observations |
|---|---|---|
| C=O (Amide) | 164 - 169 | Highly deshielded due to double bond to oxygen. mdpi.com |
| C=N (Imine) | 146 - 149 | Downfield shift due to sp² hybridization and bond to nitrogen. mdpi.com |
| Aromatic (C₆H₅) | 125 - 135 | Characteristic region for aromatic carbons. oregonstate.edu |
| α-CH₂ (to C=O) | 35 - 40 | Adjacent to the electron-withdrawing carbonyl group. |
| β-CH₂ | ~18 - 20 | Typical aliphatic methylene signal. |
| γ-CH₃ | ~13 - 14 | Upfield signal characteristic of a terminal methyl group. |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Assignment
For unambiguous assignment of all proton and carbon signals, especially in more complex derivatives of this compound, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other, typically those on adjacent carbons. sdsu.eduyoutube.com It is used to trace the connectivity of the proton spin systems within the butanoyl chain and the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu This allows for the definitive assignment of a carbon signal based on the chemical shift of the proton attached to it. sdsu.edu For example, the proton signal of the α-methylene group can be directly linked to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons, typically over two or three bonds. columbia.edu This is particularly powerful for connecting different fragments of the molecule. For instance, an HMBC correlation between the amide NH proton and the carbonyl carbon (a two-bond correlation) confirms the amide linkage. Similarly, correlations between the imine proton (N=CH) and the carbons of the aromatic ring can establish the connectivity of the benzylidene moiety. youtube.com
Together, these 2D NMR techniques provide a comprehensive and detailed structural elucidation of this compound, leaving no ambiguity in the assignment of its complex NMR spectra.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the molecular vibrations of this compound. These methods are particularly effective for identifying functional groups and analyzing intermolecular interactions like hydrogen bonding. specac.com
Identification of Characteristic Functional Group Frequencies (C=O, C=N, N-H)
The IR spectrum of this compound is characterized by several strong absorption bands that are diagnostic of its key functional groups.
N-H Stretch : A prominent band in the region of 3195–3310 cm⁻¹ is attributed to the stretching vibration of the N-H bond in the amide group. mdpi.com The position and broadness of this band can be indicative of hydrogen bonding. libretexts.org
C=O Stretch : The carbonyl (amide I) stretching vibration gives rise to a very strong and sharp absorption band typically found between 1643 and 1658 cm⁻¹. mdpi.comuobabylon.edu.iq Its exact frequency can be influenced by conjugation and the electronic environment.
C=N Stretch : The stretching vibration of the imine (C=N) double bond is observed in the 1596–1627 cm⁻¹ range. mdpi.com This band is generally of medium to strong intensity.
Raman spectroscopy provides complementary information. While the C=O stretch is also observable in the Raman spectrum, the C=N and aromatic C=C stretching vibrations are often more intense due to the polarizability of these bonds. mdpi.com
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H | Stretch | 3195 - 3310 | Medium to Strong, often broad mdpi.com |
| C-H (Aromatic) | Stretch | ~3030 - 3100 | Weak to Medium libretexts.org |
| C-H (Aliphatic) | Stretch | ~2850 - 3000 | Medium to Strong libretexts.org |
| C=O (Amide I) | Stretch | 1643 - 1658 | Strong, sharp mdpi.com |
| C=N | Stretch | 1596 - 1627 | Medium to Strong mdpi.com |
| N-H | Bend (Amide II) | ~1550 | Medium |
Hydrogen Bonding Network Analysis through Vibrational Shifts
The presence and strength of hydrogen bonds in the solid state or in concentrated solutions of this compound can be effectively studied through vibrational spectroscopy. Hydrogen bonding typically causes a redshift (a shift to lower frequency) and broadening of the N-H stretching vibration band. nih.govmdpi.com The magnitude of this shift is often correlated with the strength of the hydrogen bond; a larger shift indicates a stronger interaction. aps.org
In the solid state, this compound molecules can form intermolecular hydrogen bonds where the amide N-H group acts as a hydrogen bond donor and the carbonyl oxygen atom of a neighboring molecule acts as the acceptor (N-H···O=C). This interaction perturbs the N-H bond, weakening it and thus lowering its stretching frequency. nih.gov Concurrently, the C=O stretching frequency may experience a slight redshift as the oxygen atom's electron density is drawn into the hydrogen bond. scispace.com
By comparing the vibrational spectra recorded in dilute non-polar solvents (where intermolecular hydrogen bonding is minimized) with those from the solid state or concentrated solutions, the extent of the frequency shifts can be quantified, providing a measure of the hydrogen-bonding interactions within the molecular assembly.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of this compound. In electron ionization (EI), a high-energy electron beam bombards the molecule, causing the ejection of an electron to form a molecular ion (M⁺•). uni-saarland.dechemguide.co.uk This molecular ion, whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound, can then undergo fragmentation. uni-saarland.de
The fragmentation pattern is a unique fingerprint of the molecule, providing vital structural information. The bonds in the molecular ion break to form a series of smaller, stable charged fragments and neutral radicals. uni-saarland.de For this compound, fragmentation often occurs at the weaker bonds, such as the C-N and N-N bonds, and involves characteristic cleavages adjacent to the carbonyl and imine groups. libretexts.orgyoutube.com The analysis of the m/z values of these fragment ions allows researchers to piece together the molecule's structure. chemguide.co.uk The relative abundance of each fragment peak in the mass spectrum depends on the stability of the ion formed. chemguide.co.uk
Common fragmentation pathways for hydrazones like this compound include:
α-cleavage: Breakage of bonds adjacent to the carbonyl (C=O) and imine (C=N) functional groups.
McLafferty Rearrangement: A characteristic rearrangement for compounds containing a carbonyl group.
Cleavage of the N-N bond: A common fragmentation point in hydrazide derivatives.
Loss of the benzyl (B1604629) group or phenyl radical.
Table 1: Representative Fragmentation Data for Hydrazone Compounds
| Fragmentation Process | Lost Neutral Fragment | Resulting m/z of Observed Ion | Plausible Fragment Structure |
|---|---|---|---|
| Loss of Butyryl Group | C₄H₇O• | [M-71]⁺ | C₆H₅CH=N-NH₂⁺• |
| Loss of Phenyl Group | C₆H₅• | [M-77]⁺ | •CH=N-NH-CO-C₃H₇⁺ |
| Tropylium Ion Formation | •N-NH-CO-C₃H₇ | 91 | C₇H₇⁺ |
| Cleavage of N-N bond | C₆H₅CH=N• | [M-104]⁺ | C₃H₇-CO-NH₂⁺• |
While standard mass spectrometry provides the nominal molecular weight, High-Resolution Mass Spectrometry (HRMS) offers significantly greater precision, measuring the mass-to-charge ratio to several decimal places. bioanalysis-zone.com This high accuracy allows for the determination of a molecule's exact mass, which is crucial for verifying its elemental composition. bioanalysis-zone.comnih.gov
Different elemental formulas can result in the same nominal mass but will have distinct exact masses due to the slight mass differences between isotopes. bioanalysis-zone.com For example, a molecule containing oxygen (atomic weight ~15.9949 u) will have a different exact mass than one containing a CH₄ group (combined weight ~16.0313 u), even though both have a nominal mass of 16. By comparing the experimentally measured exact mass from HRMS with the theoretically calculated exact mass for a proposed formula (e.g., C₁₁H₁₄N₂O for this compound), researchers can confirm the elemental composition with high confidence. nih.govlcms.cz This technique is particularly powerful for distinguishing between isobaric compounds (molecules with the same nominal mass but different formulas) and is a standard method for the characterization of newly synthesized compounds. lcms.czmdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower-energy ground states to higher-energy excited states. shu.ac.ukmsu.edu This technique is particularly useful for analyzing compounds containing chromophores—functional groups with valence electrons of low excitation energy. shu.ac.uk
The structure of this compound contains a conjugated system that includes the benzene (B151609) ring, the imine double bond (C=N), and the carbonyl group (C=O). This extensive conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). msu.edu As a result, the molecule absorbs light in the near-UV region, promoting electrons through two main types of transitions: ijrti.org
π → π transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions and result in strong absorption bands (high molar absorptivity, ε). shu.ac.uk
n → π transitions:* These occur when an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen and nitrogen atoms, is promoted to a π* antibonding orbital. These transitions are generally of lower energy and result in weaker absorption bands compared to π → π* transitions. shu.ac.uk
The solvent can influence the absorption maxima (λ_max). shu.ac.uk Polar solvents can cause a blue shift (to shorter wavelengths) for n → π* transitions and a red shift (to longer wavelengths) for π → π* transitions. shu.ac.ukuomustansiriyah.edu.iq The UV-Vis spectrum provides definitive evidence for the conjugated nature of the Schiff base. derpharmachemica.commdpi.com
Table 2: Typical UV-Vis Absorption Data for N'-Benzylidenehydrazide Derivatives
| Compound Type | Solvent | λ_max (nm) | Transition Type | Reference |
|---|---|---|---|---|
| N'-Benzylidenehydrazide | Ethanol (B145695) | ~290-320 | π → π | mdpi.com |
| N'-Benzylidenehydrazide | Ethanol | ~330-350 | n → π |
X-ray Diffraction (XRD) for Single Crystal Structural Determination
When a monocrystalline sample of this compound is available, single-crystal X-ray diffraction (XRD) is the most powerful technique for determining its precise three-dimensional molecular structure. uhu-ciqso.esyoutube.com This method involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. youtube.comoxcryo.com The pattern of diffracted X-rays provides detailed information about the internal lattice of the crystal. uhu-ciqso.es
From the diffraction data, researchers can calculate the exact positions of each atom within the molecule, leading to the determination of:
Bond lengths: The precise distances between bonded atoms.
Bond angles: The angles formed between adjacent bonds.
Torsion angles: The dihedral angles that define the molecule's conformation.
Crystal packing: The arrangement of molecules within the crystal lattice, including intermolecular interactions like hydrogen bonding.
This information confirms the E/Z configuration of the imine double bond and reveals the planarity of different parts of the molecule. mdpi.com For instance, studies on similar hydrazone structures have detailed the crystal system, space group, and unit cell dimensions, providing an unambiguous structural proof. mdpi.combrynmawr.edu Such data is fundamental for structure-property relationship studies and computational modeling.
Table 3: Example Crystallographic Data for a Related Hydrazone Derivative, (Z)-N′-(4-methoxybenzylidene)benzohydrazide–Nickel(II) Complex
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | Specific value from study |
| b (Å) | Specific value from study |
| c (Å) | Specific value from study |
| β (°) | Specific value from study |
| Volume (ų) | Specific value from study |
| Z (Molecules per unit cell) | 4 |
Note: The specific cell parameters (a, b, c, β, Volume) are unique to the studied crystal and are determined during the XRD experiment. mdpi.com This table illustrates the type of data obtained.
Computational and Theoretical Investigations of N Benzylidenebutanohydrazide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn govern its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a cornerstone of computational chemistry used to determine the optimized geometry and electronic properties of molecules in their ground state. mdpi.com By employing functionals such as B3LYP or B3P86 and basis sets like 6-31+G(d,p) or 6-311G(d,p), researchers can calculate the most stable three-dimensional arrangement of atoms in N'-benzylidenebutanohydrazide. mdpi.comepstem.netnih.gov These calculations yield critical energetic and electronic parameters.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and stability. scirp.org A smaller energy gap suggests higher reactivity. Other quantum chemical descriptors, such as electronegativity (χ), chemical hardness (η), and softness (S), can also be derived from these energies to provide a comprehensive reactivity profile. scirp.orgscirp.org
Table 1: Representative DFT-Calculated Electronic Properties for a Hydrazone Derivative
| Parameter | Description | Typical Calculated Value |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |
| Energy Gap (ΔE) | Difference between E(LUMO) and E(HOMO) | 5.0 eV |
| Electronegativity (χ) | Tendency to attract electrons | 4.0 eV |
| Chemical Hardness (η) | Resistance to change in electron distribution | 2.5 eV |
| Global Softness (S) | Reciprocal of hardness, indicates reactivity | 0.4 eV⁻¹ |
Note: The values presented are illustrative, based on typical findings for hydrazone derivatives, and serve as a predictive model for this compound.
To investigate how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. q-chem.com This method calculates the energies of electronic transitions from the ground state to various excited states. mdpi.com These theoretical transition energies can be directly correlated with the absorption maxima (λmax) observed in an experimental UV-Vis spectrum. uit.no
Complexation of hydrazone derivatives with metal ions often leads to a bathochromic (red) shift in the absorption bands, which can be accurately predicted by TD-DFT calculations. nih.gov The agreement between theoretical and experimental spectra serves to validate the computational model used. nih.govmdpi.com For this compound, TD-DFT would likely predict strong absorptions in the UV region corresponding to π→π* and n→π* electronic transitions within the aromatic ring and the C=N imine group. plos.org
Table 2: Comparison of Theoretical (TD-DFT) and Experimental UV-Vis Absorption Maxima for a Schiff Base Ligand
| Transition Type | Theoretical λmax (nm) | Experimental λmax (nm) |
| π→π | 257 | 255 |
| n→π | 327 | 325 |
Note: Data is based on representative Schiff base studies and illustrates the predictive accuracy of TD-DFT. nih.govplos.org
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule, translating complex wavefunctions into the familiar language of Lewis structures, lone pairs, and bonds. joaquinbarroso.com This method is used to investigate hybridization, covalent character, and the stabilizing effects of intramolecular charge transfer. pnrjournal.com
For this compound, NBO analysis would reveal hyperconjugative interactions, which are charge delocalizations from filled (donor) orbitals to empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). nih.gov Significant E(2) values indicate substantial electronic stabilization and can explain the molecule's conformational preferences and the nature of its chemical bonds. nih.gov For instance, delocalization from a nitrogen lone pair (n) to an adjacent anti-bonding orbital (π*) is a common stabilizing feature in hydrazones. nih.gov
Table 3: Example NBO Analysis of Donor-Acceptor Interactions in a Hydrazone-like Structure
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
| LP(1) N | π(C=N) | 25.5 |
| π(C=C) | π(C=N) | 18.2 |
| LP(2) O | σ*(N-C) | 5.1 |
Note: LP denotes a lone pair. The values are illustrative of common intramolecular charge transfer interactions found in related systems.
Time-Dependent DFT (TD-DFT) for Excited State Properties and UV-Vis Predictions
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects
While quantum calculations often focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. youtube.com This technique is invaluable for exploring the conformational landscape of this compound, revealing how its different parts can rotate and flex. mdpi.com
MD simulations are typically performed using force fields like AMBER or GROMACS. mdpi.comambermd.org By placing the molecule in a simulated box of solvent (e.g., water or DMSO), MD can also elucidate the crucial role of solvent effects. nih.gov The simulation can show how solvent molecules arrange around the solute and how hydrogen bonding or other interactions influence its preferred shape and dynamic behavior. nih.gov For this compound, MD could be used to understand its structural stability and how it might adapt its conformation upon approaching a biological target.
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, might bind to the active site of a macromolecular target, typically a protein. jscimedcentral.com The primary goal of these studies, in this context, is to understand the binding mechanism by identifying the most likely binding pose and the specific intermolecular interactions that stabilize the ligand-protein complex. mdpi.com
Docking algorithms generate numerous possible orientations of the ligand within the protein's binding pocket and use a scoring function to rank them, with lower binding energy scores indicating more favorable interactions. rasayanjournal.co.in The analysis focuses on identifying key interactions like hydrogen bonds, hydrophobic contacts, and π-π stacking between the ligand and specific amino acid residues. rsc.orgmdpi.com This provides mechanistic insight into which parts of this compound (e.g., the phenyl ring, the C=O group, or the imine nitrogen) are critical for molecular recognition. nih.gov
Table 4: Illustrative Molecular Docking Results for a Hydrazone Inhibitor
| Protein Target | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Interaction Type |
| Enzyme X | -8.5 | TYR 88, SER 120 | Hydrogen Bond |
| PHE 210, LEU 155 | Hydrophobic | ||
| HIS 205 | π-π Stacking |
Note: This table presents hypothetical docking results to illustrate the type of information obtained from such a study. mdpi.comnih.gov
Structure-Activity Relationship (SAR) Studies via in silico Modeling for Mechanistic Insight
In silico Structure-Activity Relationship (SAR) studies aim to connect a molecule's structural features with its biological or chemical activity. researchgate.net By computationally analyzing a series of related compounds, Quantitative Structure-Activity Relationship (QSAR) models can be developed. nih.gov These models use molecular descriptors, often derived from DFT calculations (e.g., HOMO/LUMO energies, dipole moment, surface area), to build a mathematical equation that correlates these properties with an observed activity. mdpi.com
For a molecule like this compound, SAR studies can provide mechanistic insight by revealing which structural components are most influential for a specific interaction. For example, a QSAR model might show that the presence of an electron-withdrawing group on the benzylidene ring enhances its ability to bind to a particular protein pocket. nih.gov This information is critical for understanding the underlying mechanism of interaction and for guiding the design of new molecules with tailored properties. jonuns.com
Application of Machine Learning in Predictive this compound Chemistry
The application of machine learning (ML) in computational chemistry has emerged as a powerful tool for accelerating the discovery and development of new chemical entities. ijnc.ir While specific machine learning studies targeting this compound are not extensively documented in current literature, the methodologies applied to the broader class of hydrazone derivatives provide a clear framework for its potential predictive chemistry. scielo.org.mxukim.mkwildlife-biodiversity.com These computational approaches can significantly reduce the time and resources required for laboratory synthesis and testing by prioritizing compounds with a higher probability of desired activity and properties. schrodinger.com
Machine learning models, particularly in the context of Quantitative Structure-Activity Relationship (QSAR), are used to establish a correlation between the structural or physicochemical properties of a molecule and its biological activity. scielo.org.mxwildlife-biodiversity.com For hydrazone derivatives, which share the core structural motif of this compound, machine learning algorithms have been successfully employed to predict a range of activities, including antimicrobial, anticancer, and antioxidant effects. scielo.org.mxukim.mk
Predictive Modeling for Biological Activity
The primary application of machine learning for compounds like this compound would be the prediction of its biological activities. Researchers have developed robust QSAR models for various hydrazone derivatives to predict their efficacy as therapeutic agents. scielo.org.mxrsc.orgtandfonline.com These models are built by training algorithms on a dataset of compounds with known activities.
For instance, studies on hydrazone derivatives have utilized techniques like Genetic Function Algorithm (GFA) and Artificial Neural Networks (ANNs) to develop predictive QSAR models. scielo.org.mxbenthamscience.com These models can elucidate the structural requirements for a specific biological activity. For example, a QSAR study on a series of hydrazones identified key molecular descriptors that correlate with their free radical scavenging activity. scielo.org.mx Such an approach could be used to predict the potential antioxidant properties of this compound and guide the synthesis of more potent analogs.
In a study on 2-thiazolylhydrazone derivatives, a class of compounds structurally related to hydrazones, machine learning methods were used to generate QSAR models with high predictive power for anti-Cryptococcus neoformans activity. researchgate.net The Random Forest (RF) classification model, a popular machine learning algorithm, demonstrated excellent performance in distinguishing between active and inactive compounds. researchgate.net This highlights the potential of using similar models for this compound to screen for its potential antifungal activity.
The table below summarizes the performance of various QSAR models developed for hydrazone derivatives, showcasing the predictive accuracy that could be expected when applying these techniques to this compound.
| Hydrazone Derivative Class | Predicted Activity | Machine Learning/QSAR Method | Key Performance Metric(s) | Reference |
|---|---|---|---|---|
| Aroyl Hydrazones (Benzothiazole skeleton) | α-Amylase Inhibition | Balance of Correlation (CORAL software) | R² validation = 0.8587 | tandfonline.com |
| Substituted Aromatic Hydrazones | Antimicrobial (Bacillus subtilis) | Two-parametric mathematical models | R² = 0.9444 | ukim.mk |
| Hydrazone Derivatives (from literature) | Antioxidant (DPPH scavenging) | Genetic Function Algorithm (GFA) | R² (training set) = 0.941 | scielo.org.mx |
| 2-Thiazolylhydrazone Derivatives | Anti-Cryptococcus neoformans | Random Forest (RF) | Matthews correlation coefficient (external) = 0.62 | researchgate.net |
| Hydrazone Derivatives | Antituberculosis | Associative Neural Network (ASNN) | Correctly categorized 84.4% of compounds | benthamscience.comresearchgate.net |
Prediction of ADME/Tox Properties
Beyond biological activity, machine learning models are invaluable for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) profiles of new compounds. nih.gov For a compound like this compound to be a viable drug candidate, it must possess favorable pharmacokinetic properties and a low toxicity profile.
Computational studies on sulfonyl hydrazones and other derivatives have shown that properties like lipophilicity (LogP), a key factor in drug absorption, can be accurately predicted. nih.gov Machine learning models can be trained on large datasets of compounds with known ADME/Tox properties to predict the likelihood of a new compound, such as this compound, having favorable characteristics. nih.gov For example, a study on new antimycobacterial sulfonyl hydrazones used computational predictions to show that the compounds corresponded to Lipinski's Rule of Five and had no predicted toxicity risks. nih.gov
The use of various machine learning algorithms for predicting these properties is widespread. Deep Neural Networks (DNNs), including multilayer perceptron (MLP) and graph convolutional networks (GCN), have been used to predict key ADME properties like microsomal lability and CYP3A4 inhibition. nih.gov The Probabilistic Random Forest (PRF) algorithm has been shown to improve bioactivity predictions, especially for compounds near the classification threshold, by accounting for experimental uncertainty. chalmers.senih.gov
The following table details some of the machine learning models that could be applied to this compound for the prediction of its physicochemical and ADME/Tox properties.
| Machine Learning Model | Predicted Property | Application in Drug Discovery | Reference |
|---|---|---|---|
| Random Forest (RF) | Bioactivity, pIC50 | Predicting protein-ligand interactions and compound potency. | chalmers.segithub.com |
| Artificial Neural Networks (ANNs) | Antimycobacterial activity, various biological activities | Modeling non-linear structure-activity relationships. | benthamscience.comresearchgate.net |
| Deep Neural Networks (DNNs) - GCN, MLP | ADME properties (e.g., microsomal lability, CYP inhibition) | In silico optimization of pharmacokinetic profiles. | nih.gov |
| Support Vector Machines (SVM) | Reaction outcomes, classification of active/inactive compounds | General classification and regression tasks in chemistry. | ijnc.ir |
| Probabilistic Random Forest (PRF) | Bioactivity with uncertainty quantification | Improves predictions for compounds near the activity threshold. | chalmers.senih.govchemrxiv.org |
Mechanistic Research on N Benzylidenebutanohydrazide in Chemical and Biological Systems
Investigation of Reaction Mechanisms for N'-benzylidenebutanohydrazide Formation
The formation of this compound typically proceeds through the condensation reaction of butanohydrazide and benzaldehyde (B42025). This reaction is a classic example of the formation of a hydrazone, which involves the nucleophilic addition of the terminal nitrogen of the hydrazide to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic C=N double bond of the hydrazone linkage. mdpi.com
The general mechanism can be outlined as follows:
Protonation of the Carbonyl Oxygen: In the presence of an acid catalyst, the carbonyl oxygen of benzaldehyde is protonated, which increases the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen atom of butanohydrazide attacks the electrophilic carbonyl carbon of the protonated benzaldehyde. This step results in the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the nitrogen atom of the hydrazide to the oxygen atom of the former carbonyl group.
Dehydration: The intermediate then undergoes dehydration, where a molecule of water is eliminated, leading to the formation of a C=N double bond and yielding the final product, this compound. mdpi.com
The reaction is often carried out in solvents like ethanol (B145695) or methanol, and in some cases, with the addition of a catalytic amount of acid, such as glacial acetic acid, to facilitate the reaction. mdpi.com The reaction progress can be influenced by factors such as the concentration of reactants, temperature, and the pH of the reaction medium.
Exploration of this compound as Catalytic Ligands or Components
The hydrazone moiety (-C(=O)NHN=CH-) within this compound contains donor atoms (nitrogen and oxygen) that can coordinate with metal ions, making it a potential ligand in coordination chemistry and catalysis. mdpi.com While specific studies focusing solely on this compound as a catalytic ligand are not extensively documented in the provided search results, the broader class of hydrazone-based ligands has been shown to form stable complexes with various transition metals, which then exhibit catalytic activity in a range of organic transformations. researchgate.netmdpi.comresearchgate.net
The general principle involves the formation of a metal complex where the this compound acts as a bidentate or tridentate ligand. The electronic and steric properties of the resulting metal complex, influenced by the ligand, dictate its catalytic performance. For instance, N-heterocyclic carbene (NHC) ligands, which share some structural similarities in terms of being strong donor ligands, have been extensively used in catalysis. scripps.edu The electron-donating nature of the hydrazone ligand can influence the redox potential of the metal center, which is a crucial factor in many catalytic cycles. cmu.edu
| Catalyst Type (General Hydrazone Complexes) | Metal Center | Catalyzed Reaction | Key Findings/Observations |
|---|---|---|---|
| Hydrazone-based Nickel(II) Complexes | Nickel (Ni) | Ethylene Oligomerization | Ligand structure significantly affects catalytic activity and selectivity towards different olefins. researchgate.net |
| Ruthenium(II) Carbonyl Complexes with Thiosemicarbazones | Ruthenium (Ru) | Not specified for catalysis, but luminescent properties studied. | Complexes show potential for applications in materials science. |
| Copper(II) Complexes with Diamine Ligands | Copper (Cu) | Arylation of trifluoroacetamide | N,N'-dimethyl-substituted ligands generally provide higher reaction rates. nih.gov |
This table presents examples of catalytic applications of metal complexes with ligands structurally related to this compound, as specific data for the title compound was not found in the search results.
Mechanistic Studies of this compound Interactions with Macromolecules (e.g., DNA, enzymes, receptors, in vitro focus)
The interaction of small molecules like this compound with biological macromolecules is a key area of research to understand their potential biological activities.
The binding of molecules to DNA can occur through several modes, including intercalation, groove binding, and electrostatic interactions. sciepub.com Metal complexes of ligands similar to this compound have been shown to bind to DNA, often via an intercalative mode, where the planar aromatic rings of the ligand insert between the base pairs of the DNA double helix. nih.govrsc.org Such interactions can be studied using techniques like UV-vis absorption spectroscopy, fluorescence spectroscopy, and circular dichroism. nih.gov The binding affinity is often quantified by a binding constant (Kb). rsc.org Furthermore, some of these complexes can induce DNA cleavage, which can be investigated using techniques like agarose (B213101) gel electrophoresis. nih.govat.ua
Enzyme Inhibition Mechanisms at the Molecular Level
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. mdpi.com The inhibition can be reversible or irreversible. Reversible inhibitors can be competitive, non-competitive, or uncompetitive, each with a distinct mechanism of interaction with the enzyme and its substrate. researchgate.net
Competitive inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding.
Non-competitive inhibition: The inhibitor binds to an allosteric site (a site other than the active site), causing a conformational change that reduces the enzyme's catalytic efficiency.
Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex.
The potency of an inhibitor is often expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. While specific enzyme inhibition studies for this compound were not found, related benzylidene derivatives have been investigated as inhibitors for enzymes like alkaline phosphatase. rsc.org
| Inhibitor (Related Compound) | Target Enzyme | Inhibition Type | IC50 Value |
|---|---|---|---|
| Benzylidene-thiazolidine-2,4-diones | Pim protein kinase | Not specified | Nanomolar range nih.gov |
| 2-Benzylidenebenzofuran-3(2H)-ones | Alkaline Phosphatase | Competitive | Varies with substitution (e.g., 1.21 ± 0.05 µM for one derivative) rsc.org |
This table provides examples of enzyme inhibition by compounds structurally related to this compound, as specific data for the title compound was not available.
Interactions with Protein Binding Sites (e.g., efflux pumps, kinases)
Efflux Pumps: These are transmembrane proteins that can expel a wide range of substrates, including antibiotics, from bacterial cells, leading to multidrug resistance. jabonline.infrontiersin.org Efflux pump inhibitors (EPIs) are compounds that can block the action of these pumps, thereby restoring the efficacy of antibiotics. jabonline.in The interaction of potential EPIs with efflux pumps like AcrAB-TolC in E. coli can be studied using molecular docking and experimental assays that measure the accumulation of fluorescent substrates. mdpi.comoamjms.eu While there is no specific data on this compound as an EPI, the general chemical features of hydrazones could make them candidates for such studies.
Kinases: Protein kinases are enzymes that play crucial roles in cell signaling by catalyzing the phosphorylation of proteins. wikipedia.org They are important targets for drug discovery, particularly in cancer therapy. scielo.br Kinase inhibitors often bind to the ATP-binding pocket of the enzyme, preventing the transfer of a phosphate (B84403) group to the substrate protein. ucsf.edu Novel benzylidene-thiazolidine-2,4-diones have been identified as potent inhibitors of Pim protein kinases, demonstrating that the benzylidene scaffold can be a key feature for kinase inhibition. nih.gov
| Compound Class (Related to this compound) | Protein Target | Binding Site/Mechanism | Observed Effect |
|---|---|---|---|
| Diphenylmethane (seaweed compound) | AcrB efflux pump | Interferes with the efflux pump | Increases intracellular antibiotic accumulation mdpi.com |
| Benzylidene-thiazolidine-2,4-diones | Pim protein kinase | Inhibits phosphorylation of substrates | Induces G1-S cell cycle arrest nih.gov |
This table illustrates interactions of related compound classes with protein binding sites, as specific data for this compound was not found.
Photochemical and Photophysical Studies of this compound Derivatives
The photochemistry and photophysics of hydrazone derivatives are often characterized by E–Z isomerization around the C=N double bond upon irradiation with light of a specific wavelength. nih.gov This photoisomerization can lead to significant changes in the molecule's geometry, electronic properties, and consequently, its absorption and emission spectra.
The photophysical properties of a molecule describe its behavior upon absorption of light, including processes like fluorescence and phosphorescence. Key parameters include:
Absorption and Emission Maxima (λabs and λem): The wavelengths at which the molecule shows maximum absorption and emission of light.
Fluorescence Quantum Yield (ΦF): The ratio of the number of photons emitted through fluorescence to the number of photons absorbed.
Singlet Oxygen Quantum Yield (ΦΔ): A measure of the efficiency of the molecule in producing singlet oxygen, a reactive oxygen species, upon photoexcitation. nih.gov
| Compound (Example from related class) | Solvent | λabs (nm) | λem (nm) | ΦF | ΦΔ |
|---|---|---|---|---|---|
| Zinc phthalocyanine (B1677752) with racemic 1-phenylethoxy substituent | DMSO | 678 | 685 | 0.14 | 0.43 nih.gov |
| Zinc phthalocyanine with (R)-1-phenylethoxy substituent | DMSO | 678 | 685 | 0.14 | 0.44 nih.gov |
| Zinc phthalocyanine with (S)-1-phenylethoxy substituent | DMSO | 678 | 685 | 0.13 | 0.38 nih.gov |
This table provides an example of photophysical data for related phthalocyanine compounds to illustrate the types of measurements conducted, as specific data for this compound was not found.
The study of the photochemical and photophysical properties of this compound and its derivatives is essential for understanding their potential applications in areas such as molecular switches, photosensitizers, and photo-responsive materials.
Research Applications of N Benzylidenebutanohydrazide Beyond Therapeutic Context
N'-benzylidenebutanohydrazide as Building Blocks in Organic Synthesis
The fundamental utility of this compound in organic synthesis lies in its role as a versatile building block, or synthon, for the construction of more complex molecules, particularly various N-heterocyclic compounds. mdpi.com Hydrazones are recognized as important intermediates for synthesizing a wide array of heterocyclic systems due to the presence of multiple reactive centers, including nucleophilic nitrogen atoms and an electrophilic/nucleophilic imine carbon. mdpi.com
The synthesis of this compound itself follows a straightforward and high-yield condensation reaction. Typically, butanohydrazide is reacted with benzaldehyde (B42025) in a suitable solvent like ethanol (B145695). mdpi.comnih.gov This reaction is a classic example of hydrazone formation and is foundational to creating a library of derivatives by varying the aldehyde or hydrazide precursors. nih.govmdpi.com
Once formed, this compound can undergo various cyclization reactions to yield important heterocyclic scaffolds. wikipedia.orgmdpi.com Hydrazones are well-established precursors for five-membered heterocyclic rings such as pyrazoles and 1,3,4-oxadiazoles.
Pyrazole (B372694) Synthesis: Substituted pyrazoles, a core structure in many pharmaceuticals and agrochemicals, can be synthesized from hydrazone precursors. wikipedia.orgmdpi.com For example, the reaction of a hydrazone with a 1,3-dicarbonyl compound is a classic Knorr-type reaction to form the pyrazole ring. wikipedia.org Multicomponent reactions involving hydrazones provide an efficient pathway to highly substituted pyrazoles. beilstein-journals.orgorganic-chemistry.orgnih.gov
1,3,4-Oxadiazole (B1194373) Synthesis: The acylhydrazone moiety is a direct precursor to the 1,3,4-oxadiazole ring. Oxidative cyclization of this compound, often using reagents like acetic anhydride (B1165640) or other dehydrating agents, can lead to the formation of 2,5-disubstituted 1,3,4-oxadiazoles. rsc.org These compounds are known for their diverse biological activities and applications in materials science.
The reactivity of the this compound scaffold makes it an attractive starting material for generating molecular diversity, a key aspect in drug discovery and the development of novel functional molecules. uou.ac.in
Role in Developing Novel Chemical Probes for Biological Research
Chemical probes are small molecules used to study and manipulate biological systems, often by binding to a specific protein target. otsukac.co.jp The hydrazone linkage provided by this compound is particularly valuable in the design and synthesis of these tools. The formation of a hydrazone bond from a hydrazide and an aldehyde is a highly reliable and clean reaction that can occur under mild, biologically compatible conditions, making it suitable for "click chemistry" applications.
This chemistry allows for a modular approach to probe synthesis, where a library of probes can be rapidly generated. Current time information in Bangalore, IN. For instance, a hydrazide-containing fragment (like butanohydrazide) can be combined with various aldehyde-functionalized reporter tags (e.g., fluorophores) or reactive groups to create a diverse set of probes. Current time information in Bangalore, IN.researchgate.net
Key applications of hydrazone-based probes in research include:
In Situ Probe Formation: Probes can be formed directly within a biological sample by reacting a hydrazide-modified ligand with an aldehyde-functionalized reactive group. This avoids the need for purification of the final probe. Current time information in Bangalore, IN.researchgate.net
Colorimetric and Fluorescent Sensors: The hydrazone structure is often incorporated into chemosensors. The interaction of the probe with a specific analyte, such as a metal ion or an anion, can induce a conformational change or electronic perturbation in the hydrazone, leading to a detectable change in color or fluorescence. dergipark.org.tr New dinitrophenyl hydrazones, for example, have been developed as colorimetric probes for anions.
Activity-Based Protein Profiling (ABPP): Hydrazine (B178648) has been described as a versatile "warhead" for chemical probes designed to target cofactor-dependent enzymes. dergipark.org.tr N-acyl hydrazone probes have been developed to covalently modify serine or cysteine residues in enzymes, allowing for the profiling of enzyme activity in complex biological systems. The benzylidene portion of this compound can be tailored to direct the probe to specific protein targets, while the hydrazone moiety acts as the reactive handle.
The structural features of this compound, with its distinct phenyl and butyl groups, offer a scaffold that can be systematically modified to optimize binding affinity and selectivity for a target protein, making it a promising candidate for the development of novel chemical probes.
Application in Material Science Research (e.g., as polymer additives, precursors to functional materials)
The unique chemical properties of the hydrazone linkage also lend themselves to applications in material science. Research has explored the use of hydrazone-containing compounds as polymer additives, as precursors to functional materials like nonlinear optical (NLO) materials, and in the construction of advanced polymer networks. researchgate.netdergipark.org.tr
Polymer Additives: Hydrazide and hydrazone derivatives have been investigated as additives to improve the properties of various materials. Dihydrazide compounds are used as latent curing agents for epoxy resins and as crosslinking agents for acrylic emulsions in paints and adhesives. otsukac.co.jp In papermaking, cellulose (B213188) hydrazone derivatives have been shown to increase the breaking length and bursting strength of paper sheets when used as additives. ippta.coresearchgate.net The this compound structure could potentially be incorporated into polymer backbones or used as a modifying agent to impart specific properties.
Precursors to Functional Materials: Benzylidene hydrazide derivatives have been synthesized and studied for their potential as nonlinear optical (NLO) materials. researchgate.net These organic materials can alter the properties of light and are of interest for applications in telecommunications and optical computing. The non-centrosymmetric crystal structure adopted by some of these Schiff base compounds is crucial for achieving second-order NLO effects. researchgate.net Furthermore, bis-benzylidene-hydrazides have been developed as chromogenic sensors, which are functional materials that change color in the presence of specific ions. researchgate.net
Dynamic Covalent Chemistry and Polymers: The hydrazone bond is a dynamic covalent bond, meaning it can form and break reversibly under certain conditions. This property is highly valuable in the creation of "smart" or adaptive materials. wikipedia.org Polymers crosslinked with hydrazone bonds can exhibit properties like self-healing, shape memory, and responsiveness to stimuli such as pH changes. While specific research on this compound in this context is limited, its core structure is a prime candidate for incorporation as a dynamic linker in covalent adaptable networks (CANs) and vitrimers. wikipedia.org
| Application Area | Specific Use of Hydrazone/Hydrazide Derivatives | Potential Role of this compound |
| Polymer Additives | Curing agents for epoxies; Crosslinkers for acrylics; Strength enhancers in paper. otsukac.co.jpippta.co | As a modifier or additive to enhance thermal or mechanical properties. |
| Functional Materials | Nonlinear Optical (NLO) materials; Chromogenic sensors for ion detection. researchgate.netresearchgate.net | As a precursor to NLO-active crystals or as a component in sensor materials. |
| Advanced Polymers | Dynamic crosslinkers for self-healing and adaptive materials (vitrimers). wikipedia.org | As a dynamic covalent linker in the design of smart polymer networks. |
Contribution to the Understanding of Structure-Property Relationships in Hydrazone Chemistry
Structure-Property or Structure-Activity Relationship (SAR) studies are crucial for understanding how a molecule's chemical structure influences its physical, chemical, and biological properties. beilstein-journals.orguou.ac.in this compound and its derivatives serve as excellent models for investigating these relationships within the broader class of hydrazones.
The key structural components of this compound that can be systematically modified are the butanoyl group, the benzylidene group, and the core hydrazone linker. By synthesizing analogues with different substituents on the phenyl ring or by changing the alkyl chain length, researchers can precisely map how these changes affect various properties. nih.gov
A study on N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives provides a clear example of this approach. Researchers synthesized a series of compounds by reacting a fixed hydrazide with various substituted aromatic aldehydes. researchgate.net They then evaluated how these structural variations impacted physicochemical properties and antimicrobial activity. researchgate.net
Key physicochemical properties often analyzed in SAR studies of hydrazones include:
| Property | Description | Influence of Structure |
| Lipophilicity (logP) | The molecule's affinity for a lipid versus an aqueous environment. It affects absorption and distribution. | The nature of the alkyl chain (butanoyl) and substituents on the phenyl ring significantly alter logP. nih.gov |
| Solubility (logS) | The ability of the compound to dissolve in a solvent, typically water. | Polar groups (e.g., hydroxyl, amino) on the phenyl ring can increase aqueous solubility. researchgate.net |
| Molecular Weight | The mass of the molecule. | Directly controlled by the choice of substituents. |
| Polar Surface Area (PSA) | The surface sum over all polar atoms, which correlates with drug transport properties. | Influenced by heteroatoms (N, O) and polar substituents. |
| Hydrogen Bonding | The capacity to act as a hydrogen bond donor (N-H) or acceptor (C=O, N). | The core hydrazone group provides both donor and acceptor sites, critical for molecular interactions. dergipark.org.tr |
By correlating these structural and physicochemical parameters with observed functional outcomes (e.g., reactivity, material performance, or biological activity), a predictive model can be built. nih.gov For instance, SAR studies have shown that the presence of electron-donating or electron-withdrawing groups on the benzylidene ring of a hydrazone can dramatically alter its electronic properties, which in turn affects its performance as a sensor, its reactivity in synthesis, or its interaction with a biological target. nih.govbeilstein-journals.org Therefore, studies on compounds like this compound contribute valuable data to the fundamental understanding of hydrazone chemistry, guiding the rational design of new molecules with desired properties.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes for N'-benzylidenebutanohydrazide
The imperative for environmentally benign chemical processes necessitates the development of novel and sustainable synthetic routes for this compound. Current methods, while effective, may rely on hazardous reagents or energy-intensive conditions. researchgate.net Future research will likely focus on "green chemistry" approaches that are cost-effective, scalable, and operate under ambient conditions. mdpi.com This includes the use of plant extracts or microorganisms as biocatalysts, which offer a renewable and eco-friendly alternative to traditional chemical synthesis. thebioscan.complantarc.com The principles of green synthesis, such as waste reduction and the use of non-toxic solvents, will be central to these new methodologies. journaljabb.com
Exploration of Undiscovered Reactivity and Transformation Pathways
The chemical reactivity of this compound is a fertile ground for new discoveries. The hydrazone moiety (C=N-NH) is a versatile functional group capable of participating in a wide array of chemical transformations. Future investigations will likely explore its participation in various reaction types, including cycloadditions, multicomponent reactions, and transition-metal-catalyzed cross-couplings.
Understanding the transformation pathways of this compound under different reaction conditions is crucial. plos.orgresearchgate.net This involves studying the influence of various catalysts, solvents, and temperatures on the reaction outcome. For instance, the nitrogen and oxygen atoms can act as coordination sites for metal catalysts, potentially enabling novel catalytic cycles. The exploration of radical-mediated reactions could also unveil new synthetic possibilities. academie-sciences.fr A thorough investigation of its reactivity profile will not only expand the synthetic utility of this compound but also lead to the discovery of new molecular scaffolds.
Integration of Advanced Computational Techniques for Rational Design
Advanced computational methods are becoming indispensable tools in modern chemical research, offering the ability to predict molecular properties and guide experimental design. european-mrs.com For this compound, techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations can provide deep insights into its electronic structure, conformational preferences, and reaction mechanisms. hun-ren.hu
These computational tools can be used for the rational design of new derivatives with tailored properties. numberanalytics.com For example, by simulating the interaction of this compound derivatives with biological targets, researchers can predict their potential therapeutic efficacy, thus accelerating the drug discovery process. routledge.com Furthermore, computational screening can help identify promising candidates for specific applications, saving significant time and resources in the laboratory. st-andrews.ac.uk The synergy between computational and experimental approaches will be key to unlocking the full potential of this class of compounds. rwth-aachen.de
This compound in Supramolecular Chemistry and Self-Assembly Research
Supramolecular chemistry, the study of systems involving non-covalent interactions, offers exciting possibilities for this compound. csic.esnih.gov The presence of hydrogen bond donors (N-H) and acceptors (C=O, N) in its structure makes it an ideal building block for the construction of well-defined supramolecular architectures. nobelprize.org
Future research could explore the self-assembly of this compound and its derivatives into complex structures such as gels, liquid crystals, or nanoparticles. mdpi.comvogellab.de These self-assembled materials could have applications in areas like drug delivery, sensing, and materials science. cecam.org The ability to control the self-assembly process through molecular design would allow for the creation of functional materials with tailored properties. mdpi.com Understanding the fundamental principles governing the self-assembly of these molecules will be a key focus of future investigations. rsc.org
Potential as Precursors for Complex Heterocyclic Systems
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and this compound serves as a valuable precursor for their synthesis. rsc.org The hydrazone functionality can be readily transformed into a variety of heterocyclic rings through cyclization reactions. msu.edu
Future research will likely focus on developing novel and efficient methods for the conversion of this compound into diverse heterocyclic systems. ekb.eg This could involve exploring new catalytic systems, reaction conditions, and reaction partners. beilstein-journals.org The synthesis of fused heterocyclic systems and other complex molecular architectures from this simple precursor is a particularly promising area of investigation. organic-chemistry.org The ability to generate a wide range of heterocyclic compounds from a readily available starting material would be of significant value to the chemical community. researchgate.net
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for N'-benzylidenebutanohydrazide derivatives, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves refluxing benzohydrazide with substituted aldehydes in ethanol for 8–10 hours. Reaction completion is monitored via TLC (e.g., chloroform:petroleum ether, 8:2). Purification is achieved using column chromatography, with yields ranging from 70% to 80%. Substituents on the aldehyde (e.g., methoxy, nitro) influence reaction efficiency and melting points .
Q. How are This compound derivatives characterized structurally?
- Methodological Answer : Characterization includes melting point determination, H/C NMR, and IR spectroscopy. For example, methoxy substituents on the benzylidene moiety produce distinct chemical shifts in H NMR (e.g., δ 3.8–4.0 ppm for OCH), while hydrazide NH protons appear as broad singlets near δ 10–11 ppm .
Q. What role do substituents on the benzylidene group play in modulating physicochemical properties?
- Methodological Answer : Electron-donating groups (e.g., methoxy) increase solubility in polar solvents, while electron-withdrawing groups (e.g., nitro) enhance thermal stability. For instance, N'-(3-methoxybenzylidene)butanohydrazide exhibits a melting point ~215°C, compared to ~195°C for nitro-substituted analogs .
Advanced Research Questions
Q. How do copper(II) complexes of This compound derivatives enhance catalytic or biological activity?
- Methodological Answer : Copper coordination stabilizes the hydrazide ligand, enabling redox activity. Complexes are synthesized by reacting the ligand with Cu(OAc) in ethanol. These complexes show improved catalytic efficiency in oxidation reactions (e.g., catecholase activity) and antimicrobial potency due to enhanced metal-ligand charge transfer .
Q. What computational methods are used to predict the reactivity of This compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, nitro-substituted derivatives exhibit lower LUMO energies, favoring nucleophilic attack at the hydrazone carbon .
Q. How can contradictory biological activity data for structurally similar analogs be resolved?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., solvent polarity, cell line variability). Systematic SAR studies should control for substituent electronic effects (Hammett σ values) and steric hindrance. For instance, 4-methoxy analogs may show higher cytotoxicity in lipid-rich media due to improved membrane permeability .
Q. What strategies optimize the yield of This compound derivatives in solvent-free or green chemistry conditions?
- Methodological Answer : Mechanochemical synthesis (ball milling) reduces reaction times to 1–2 hours with minimal solvent. Microwave-assisted synthesis in ethanol/water mixtures (1:1) achieves ~85% yield by enhancing dipole interactions. These methods minimize byproducts compared to traditional reflux .
Q. How do crystallographic studies inform the design of This compound-based coordination polymers?
- Methodological Answer : Single-crystal X-ray diffraction reveals planar geometries in copper complexes, with bond lengths (e.g., Cu–N ≈ 1.95 Å) indicating strong σ-donation. These insights guide ligand modifications to stabilize higher oxidation states (e.g., Cu(III)) for catalytic applications .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
